N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[1,2-A]pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-A]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and imidazo[1,2-A]pyrimidine moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-pyrimidin-5-yl-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Other imidazo[1,2-A]pyrimidine derivatives
Uniqueness
N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15F3N4O |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-10-5-11-28(13)20)14-6-4-7-15(12-14)26-19(29)16-8-2-3-9-17(16)21(22,23)24/h2-12H,1H3,(H,26,29) |
InChI Key |
OENROWDVBUDMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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